![molecular formula C5H7NO2 B12954369 (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,4R)-2-Azabicyclo[210]pentane-3-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both a nitrogen atom and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the intramolecular cyclization of an α-allylsilyl-α-diazoacetate, which undergoes a photochemical reaction to form the bicyclic structure . The reaction conditions often include the use of photochemical catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of production.
化学反应分析
Types of Reactions
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction and conditions used.
科学研究应用
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism by which (1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxylic acid group can form hydrogen bonds, while the nitrogen atom can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a similar rigid structure but lacking the nitrogen atom and carboxylic acid group.
Bicyclo[2.1.0]pentane-1-carboxylic acid: Similar in structure but with different substituents and functional groups.
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is unique due to the presence of both a nitrogen atom and a carboxylic acid group within its bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC 名称 |
(1S,3S,4R)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8)/t2-,3+,4+/m1/s1 |
InChI 键 |
AKJQPUQZMLLGFC-UZBSEBFBSA-N |
手性 SMILES |
C1[C@@H]2[C@H]1N[C@@H]2C(=O)O |
规范 SMILES |
C1C2C1NC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
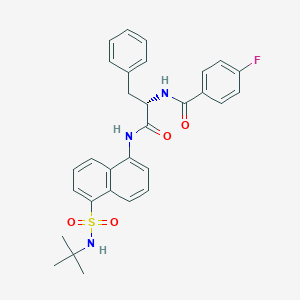
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)


![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
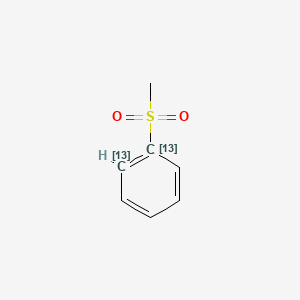

![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
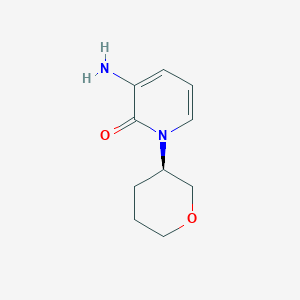

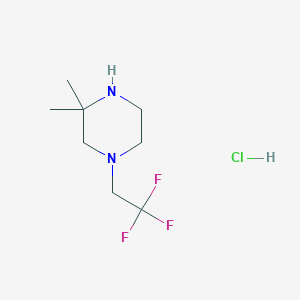
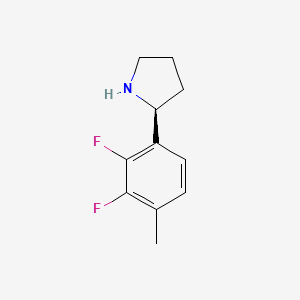
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
